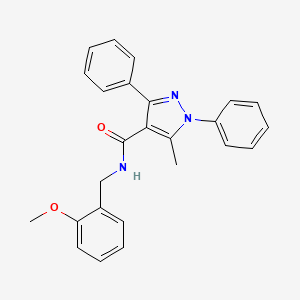

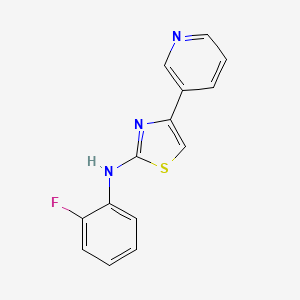

![molecular formula C12H9ClN2S B5765730 6-(2-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5765730.png)

6-(2-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(2-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole (abbreviated as 2-MeIQCl) is a heterocyclic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. It is a potent mutagenic and carcinogenic compound that is formed during the cooking of meat and fish at high temperatures. The compound has been found to induce tumors in various organs of laboratory animals, including the liver, colon, and kidney. Despite its harmful effects, 2-MeIQCl has been widely used in scientific research to study the mechanisms of mutagenesis and carcinogenesis.

Mechanism of Action

The mechanism of action of 6-(2-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole involves the formation of adducts with DNA bases, primarily guanine. The adducts can cause distortions in the DNA helix, leading to structural changes and instability. The damaged DNA can then undergo replication, leading to mutations in the DNA sequence. The mutations can result in the activation of oncogenes or the inactivation of tumor suppressor genes, leading to the development of cancer.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are primarily related to its mutagenic and carcinogenic properties. The compound has been found to induce tumors in various organs of laboratory animals, including the liver, colon, and kidney. The compound can also cause DNA damage and mutations in human cells, which can lead to the development of cancer. Additionally, this compound has been found to induce oxidative stress and inflammation, which can contribute to the development of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole in laboratory experiments include its potency as a mutagen and carcinogen, which allows for the study of the mechanisms of mutagenesis and carcinogenesis. The compound can be used in various in vitro and in vivo assays to study the effects of mutagens and carcinogens on DNA damage and repair, as well as the development of cancer. However, the use of this compound in laboratory experiments is limited by its toxicity and carcinogenicity. The compound must be handled with care, and appropriate safety measures must be taken to avoid exposure to the compound.

Future Directions

Future research on 6-(2-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole should focus on the development of strategies to mitigate its harmful effects. This could include the development of inhibitors of the compound's mutagenic and carcinogenic properties, as well as the identification of biomarkers for the early detection of exposure to the compound. Additionally, research could focus on the identification of alternative cooking methods that reduce the formation of this compound in meat and fish. Finally, research could focus on the development of alternative models for studying the mechanisms of mutagenesis and carcinogenesis, which do not rely on the use of harmful compounds such as this compound.

Synthesis Methods

The synthesis of 6-(2-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole involves the reaction of 2-aminothiazole with 2-chloroaniline in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction proceeds through the formation of an intermediate imidazolium salt, which undergoes cyclization to form the final product. The synthesis of this compound is relatively simple and can be performed in a laboratory setting using standard organic chemistry techniques.

Scientific Research Applications

6-(2-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole has been extensively used in scientific research to study the mechanisms of mutagenesis and carcinogenesis. The compound is a potent mutagen that can induce DNA damage through the formation of adducts with DNA bases. The formation of these adducts can lead to mutations in the DNA sequence, which can result in the development of cancer. This compound has been used in various in vitro and in vivo assays to study the mutagenic and carcinogenic effects of the compound.

properties

IUPAC Name |

6-(2-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2S/c1-8-6-15-7-11(14-12(15)16-8)9-4-2-3-5-10(9)13/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGWRBCZQNVCSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2S1)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5765668.png)

![methyl 4-{[(4-methylphenyl)amino]methyl}benzoate](/img/structure/B5765671.png)

![N-[4-(3-methylbutoxy)benzoyl]glycine](/img/structure/B5765683.png)

![2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5765692.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B5765700.png)

![1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5765704.png)

![2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5765712.png)